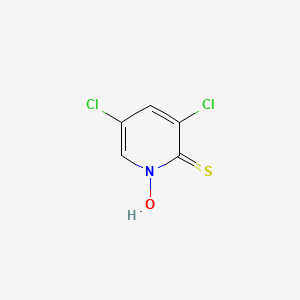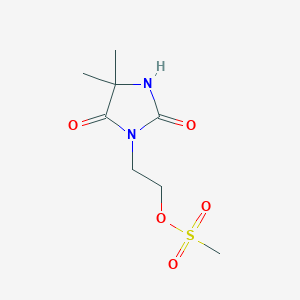
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is part of the imidazolidine-2,4-dione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE can be achieved through several methods. One common approach involves the Bucherer–Bergs reaction, which is a multicomponent reaction that combines an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures . This reaction is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a multi-jet oscillating disk (MJOD) continuous flow reactor, which allows for high throughput and efficient isolation of the product . The continuous flow process ensures consistent quality and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is iodination, where the compound is treated with iodine monochloride (I–Cl) to produce 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine monochloride for iodination and various catalysts for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products: The major products formed from these reactions include iodinated derivatives and other functionalized imidazolidine-2,4-diones. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-diones such as 5,5-dimethyl-imidazolidine-2,4-dione and 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Uniqueness: What sets 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE apart is its unique functional group, the methylsulfonyloxyethyl moiety. This functional group imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63696-50-4 |
|---|---|
Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H14N2O5S/c1-8(2)6(11)10(7(12)9-8)4-5-15-16(3,13)14/h4-5H2,1-3H3,(H,9,12) |
InChI Key |
KCEHRODGUPCOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


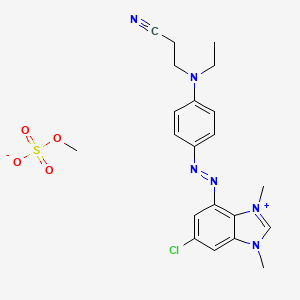

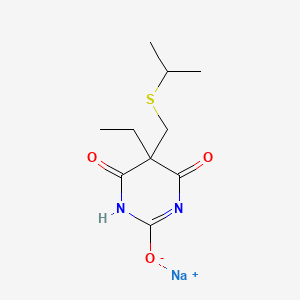
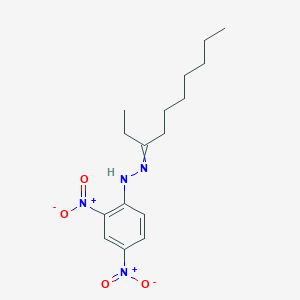
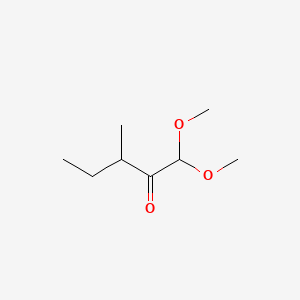
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
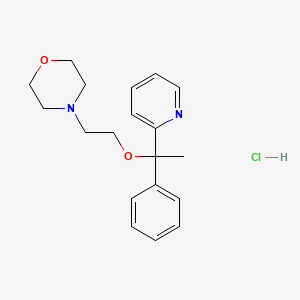
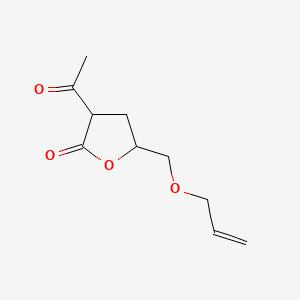
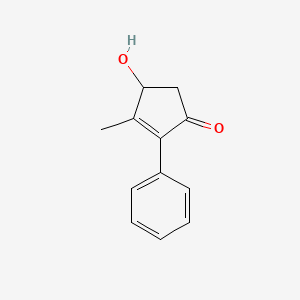
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
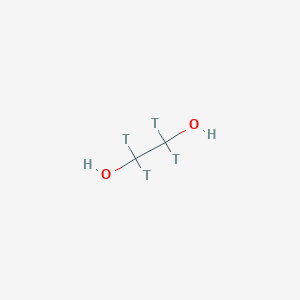
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
